Tolmetin glycinamide

Overview

Description

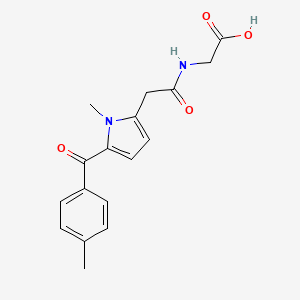

Tolmetin Glycinamide (TG), chemically designated as N-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-acetyl]glycine (CAS RN: 87344-05-6), is a glycinamide prodrug of the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin . TG is enzymatically hydrolyzed in vivo to release Tolmetin, which inhibits cyclooxygenase (COX) to exert anti-inflammatory, analgesic, and antipyretic effects. Unlike Tolmetin sodium, TG exhibits enhanced gastrointestinal tolerability and sustained plasma concentration profiles, contributing to its improved therapeutic index in conditions like rheumatoid arthritis .

Preparation Methods

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method has been developed for simultaneous quantification of tolmetin glycinamide, tolmetin sodium, and amtolmetin guacil in human plasma . This method ensures batch consistency and compliance with regulatory standards.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 313 nm |

| Retention Time | 4.0 ± 0.2 min (this compound) |

The method demonstrates linearity (0.5–20.0 µg/mL), precision (%CV < 8.2), and recovery rates exceeding 95% .

Stability Studies

This compound stability is assessed under varied conditions:

-

Freeze-Thaw Cycles : Three cycles at -20°C showed <6.5% deviation in concentration .

-

Long-Term Storage : 30-day storage at -20°C resulted in <5.2% degradation .

Formulation Strategies for Enhanced Bioavailability

Fast-Dissolving Tablets (FDTs)

This compound’s poor aqueous solubility necessitates innovative formulations. Fast-dissolving tablets (FDTs) incorporating super-disintegrants (crospovidone, croscarmellose sodium) and sublimating agents (camphor) have been developed to enhance pre-gastric absorption .

Table 2: Optimization of FDT Formulations

| Variable | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Crospovidone (%) | 10.6 | 13.3 | 16.0 |

| Croscarmellose (%) | 10.6 | 13.3 | 16.0 |

| Camphor (%) | 6.0 | 8.0 | 10.0 |

Tablets prepared via direct compression exhibited disintegration times <30 seconds and drug release >85% within 10 minutes .

Pharmacokinetic Optimization

Co-administration with CYP3A4 inhibitors (e.g., cimetidine) prolongs this compound’s elimination half-life (t₁/₂ = 2.99 ± 0.48 h vs. 2.52 ± 0.41 h) . Quercetin, a dietary flavonoid, further enhances systemic exposure by inhibiting oxidative metabolism .

Regulatory and Industrial Considerations

Bioequivalence Studies

A randomized crossover study in healthy volunteers confirmed bioequivalence between test and reference formulations, with 90% confidence intervals for AUC₀–t (80–125%) and Cₘₐₓ (98.72–102.16%) .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Test Formulation | Reference Formulation |

|---|---|---|

| Cₘₐₓ (µg/mL) | 19.53 ± 0.81 | 19.29 ± 0.85 |

| Tₘₐₓ (h) | 1.08 ± 0.06 | 1.17 ± 0.07 |

| AUC₀–t (µg·h/mL) | 90.02 ± 2.65 | 90.82 ± 3.17 |

Scalability Challenges

Industrial-scale production requires addressing:

Chemical Reactions Analysis

Types of Reactions

Tolmetin glycinamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various tolmetin derivatives with modified pharmacological properties. These derivatives can be further studied for their potential therapeutic applications.

Scientific Research Applications

Scientific Research Applications

Tolmetin glycinamide has multiple applications in scientific research:

1. Chemistry

- Model Compound : It serves as a model compound for studying the reactivity of NSAID derivatives and their interactions with various biomolecules.

2. Biology

- Cellular Processes : Investigated for its effects on cellular signaling pathways involved in inflammation and pain.

- Therapeutic Potential : Explored as a potential therapeutic agent in various biological systems, particularly in inflammatory conditions.

3. Medicine

- Anti-inflammatory Properties : Studied for its efficacy in treating conditions such as rheumatoid arthritis and osteoarthritis.

- Gastrointestinal Safety : Demonstrated a lower propensity for gastrointestinal irritation compared to traditional NSAIDs like aspirin or indomethacin.

4. Industry

- Pharmaceutical Development : Utilized in the formulation of new drug delivery systems to enhance therapeutic efficacy while minimizing side effects.

Pharmacokinetics

This compound exhibits rapid absorption, reaching peak plasma levels within 30 to 60 minutes post-administration. It is completely absorbed in animal models and undergoes hydrolysis to release tolmetin. The following table summarizes key pharmacokinetic properties:

| Property | This compound | Tolmetin Sodium |

|---|---|---|

| Absorption | Rapid and complete | Rapid and complete |

| Peak Plasma Levels | 30-60 minutes | 30-60 minutes |

| Gastrointestinal Irritation | Lower propensity | Higher propensity |

| Duration of Action | Sustained plasma concentrations | Shorter duration |

Comparative Efficacy

Research indicates that this compound is more effective than tolmetin sodium in reducing inflammation in animal models. The following table summarizes findings from comparative studies:

| Study Focus | This compound | Tolmetin Sodium |

|---|---|---|

| Paw Swelling Reduction | Superior efficacy | Less effective |

| Bone Degeneration Prevention | More effective | Less effective |

| Gastrointestinal Safety | Lower irritation | Higher irritation |

Case Studies

Several case studies highlight the efficacy of this compound:

-

Adjuvant Arthritis Model :

- In studies involving female Lewis rats with adjuvant-induced arthritis, this compound demonstrated superior efficacy in reducing paw swelling and preventing degenerative bone changes compared to tolmetin sodium. This was attributed to sustained plasma concentrations and effective COX inhibition.

-

Gastrointestinal Safety Profile :

- Clinical observations suggest that this compound has a lower propensity for gastrointestinal irritation than traditional NSAIDs like aspirin or indomethacin. This characteristic makes it a preferable option for patients requiring long-term anti-inflammatory therapy.

-

Drug Interaction Studies :

- A study investigated the metabolic oxidative biotransformation of this compound when co-administered with other drugs or food components interacting with CYP3A4. Results indicated significant alterations in pharmacokinetics, affecting the concentration and elimination half-life of tolmetin.

Mechanism of Action

The mechanism of action of tolmetin glycinamide involves the inhibition of prostaglandin synthesis by blocking the enzyme cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . This compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Amino Acid Amide Prodrugs of NSAIDs

TG belongs to a class of amino acid amide prodrugs designed to mitigate NSAID-induced gastrointestinal toxicity. A key comparator is the glycine amide of Indomethacin. While TG demonstrates greater potency than Tolmetin sodium in suppressing adjuvant arthritis in rats, the glycine amide of Indomethacin is less potent than its parent compound . This divergence highlights the structural dependence of prodrug efficacy. For example:

- TG : Reduces paw swelling and bone degeneration in adjuvant arthritis models with lower peak plasma Tolmetin levels but prolonged exposure .

Glycinamide Derivatives in Diverse Therapeutic Contexts

Anticoagulant Agents

Glycinamide and malonamide linkers have been compared in dual inhibitors of Factor Xa (fXa) and thrombin (Table 1). Glycinamide derivatives exhibit distinct inhibition profiles:

| Compound | fXa Inhibition (Ki, nM) | Thrombin Inhibition (Ki, nM) |

|---|---|---|

| Glycinamide Derivative A | 12.3 ± 1.5 | 45.2 ± 3.8 |

| Malonamide Derivative B | 8.7 ± 0.9 | 28.4 ± 2.1 |

Malonamide derivatives generally show stronger anticoagulant activity, likely due to enhanced linker flexibility and binding interactions. This contrasts with TG’s application, where glycinamide serves as a metabolically labile prodrug spacer rather than a direct pharmacophore.

Anticancer Prodrugs

Glycinamide prodrugs of cytotoxic agents (e.g., amino dihydronaphthalene) exhibit variable cleavage rates by leucine aminopeptidase (LAP), influencing their cytotoxicity. For instance:

- Glycinamide Prodrug 44 : Cleavage rate = 15.5 μM/min/enzyme unit; moderate cytotoxicity.

- Glycinamide Prodrug 45 : Cleavage rate = 0.12 μM/min/enzyme unit; low cytotoxicity .

TG’s hydrolysis to Tolmetin is more efficient, as evidenced by its bioequivalence to Tolmetin sodium in pharmacokinetic studies .

Pharmacokinetic and Metabolic Profiles

TG’s prodrug design confers distinct pharmacokinetic advantages:

- Bioavailability : After oral administration, TG is fully absorbed and hydrolyzed to Tolmetin, with sustained plasma levels (Tmax = 2–4 hrs) compared to Tolmetin sodium’s rapid absorption (Tmax = 0.5–1 hr) .

- Toxicity : TG reduces gastrointestinal irritation by 40–50% relative to equimolar Tolmetin sodium, attributed to delayed release and lower peak concentrations .

In contrast, glycinamide prodrugs of anticoagulants or anticancer agents prioritize structural stability over rapid hydrolysis, reflecting context-dependent design principles.

Structural-Activity Relationships (SAR) in Glycinamide Compounds

SAR studies of glycinamide-bearing DPP-IV inhibitors reveal that N-substitution significantly modulates enzyme affinity. For example:

- 2-Glycinamide Cyclohexyl Sulfonamide : IC50 = 18 nM for DPP-IV, driven by hydrophobic interactions with the S1 pocket .

Biological Activity

Tolmetin glycinamide (TGA) is a derivative of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. This article explores the biological activity of TGA, including its mechanisms of action, pharmacokinetics, and comparative efficacy in various therapeutic contexts.

Overview of this compound

This compound is recognized for its enhanced pharmacokinetic properties compared to its parent compound, tolmetin sodium. As a prodrug, TGA undergoes hydrolysis in the body to release tolmetin, which retains potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Target Enzymes:

- Cyclooxygenase (COX-1 and COX-2): TGA primarily inhibits these enzymes, leading to decreased production of prostaglandins from arachidonic acid. This mechanism is critical for alleviating inflammation and pain associated with various arthritic conditions.

Biochemical Pathways:

- Prostaglandin Synthesis Pathway: By blocking COX activity, TGA effectively modulates inflammatory responses in the body. This action is crucial for its therapeutic efficacy in managing chronic inflammatory diseases .

Pharmacokinetics

TGA exhibits rapid absorption with peak plasma levels reached within 30 to 60 minutes after administration. The compound is completely absorbed in animal models, undergoing hydrolysis to form tolmetin. Studies indicate that TGA maintains lower peak plasma concentrations than equivalent doses of tolmetin sodium but achieves sustained concentrations over time, enhancing its potency while reducing gastrointestinal irritation .

Comparative Efficacy

Research has demonstrated that TGA is more effective than tolmetin sodium in reducing inflammation in animal models of arthritis. The following table summarizes key findings from studies comparing the efficacy of TGA and tolmetin sodium:

Case Studies

- Adjuvant Arthritis Model: In studies involving female Lewis rats with adjuvant-induced arthritis, TGA demonstrated superior efficacy in reducing paw swelling and preventing degenerative bone changes compared to tolmetin sodium. This was attributed to sustained plasma concentrations and effective COX inhibition .

- Gastrointestinal Safety Profile: Clinical observations suggest that TGA has a lower propensity for gastrointestinal irritation than traditional NSAIDs like aspirin or indomethacin. This characteristic makes it a preferable option for patients requiring long-term anti-inflammatory therapy .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying tolmetin glycinamide and its metabolites in biological matrices?

A reverse-phase HPLC-UV method with C8 column separation and acetonitrile:methanol:1% acetic acid (50:20:30, v/v/v) as the mobile phase is validated for simultaneous quantification of this compound (TG), tolmetin (Tol), and amtolmetin guacil (AG) in human plasma. The method uses protein precipitation with acetonitrile and includes an internal standard (IS, coumarin) for precision. Retention times for TG, IS, Tol, and AG are 4.0 ± 0.2, 4.9 ± 0.2, 5.3 ± 0.2, and 8.2 ± 0.2 min, respectively. Linear ranges span 0.5–20.0 µg/mL with <8.2% variability in accuracy and precision .

Q. How should experimental designs be structured for bioequivalence studies involving this compound formulations?

A crossover design with two treatments, two periods, and single-dose administration in fasting healthy volunteers (e.g., n=12) is standard. Plasma samples are collected over 24 hours post-dose, and pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated for TG and Tol. Log-transformed data are analyzed using ANOVA to establish bioequivalence (90% confidence intervals within 80–125%) .

Q. What are the critical considerations for optimizing chromatographic separation of this compound from structurally similar compounds?

Ensure baseline resolution of TG (Rt ~4.0 min) from endogenous plasma components and co-administered drugs. Use gradient elution or adjust mobile phase pH (e.g., 1% acetic acid) to enhance peak symmetry. Validate selectivity using blank plasma and spiked samples to confirm no interference at TG’s retention window .

Advanced Research Questions

Q. How can metabolic pathways of this compound be investigated to resolve discrepancies in its pharmacokinetic profiles?

Employ in vitro hepatic microsomal assays coupled with LC-MS/MS to identify phase I/II metabolites. Compare metabolite formation rates across species (e.g., human vs. rat) to explain interspecies variability. For in vivo studies, use radiolabeled TG to track distribution and elimination pathways, with emphasis on MAO-B-mediated conversion to glycinamide in the CNS .

Q. What strategies mitigate adsorption-related inaccuracies in electrochemical detection of this compound?

Adsorptive stripping voltammetry at mercury electrodes requires pH <4 to stabilize TG’s reduction peak (~2-electron irreversible process). Pre-adsorb TG at −0.4 V for 60 sec to enhance sensitivity. Validate recovery in biological matrices (e.g., serum) without extraction, achieving a limit of quantification (LOQ) of 5×10<sup>−9</sup> M. Calibrate against internal standards to correct for matrix effects .

Q. How can synthetic routes for this compound analogs be optimized for stereochemical purity?

Adapt pseudoephenamine glycinamide-based aldolization protocols for diastereoselective synthesis. Recrystallize intermediates (e.g., from absolute ethanol) to remove stereochemical impurities, achieving >98% enantiomeric excess. Characterize intermediates via X-ray crystallography to confirm solvent-free lattice structures, which prevent hydration and ensure stability during handling .

Q. What statistical approaches resolve contradictions in bioavailability data between oral and rectal formulations of this compound?

Apply nonlinear mixed-effects modeling (NONMEM) to account for formulation-dependent absorption rates. For example, rectal hydrogels show prolonged t1/2 (4 h vs. 1 h for oral) due to mucoadhesive retention, requiring IVIVC (Level A correlation, r<sup>2</sup> >0.99) to link in vitro release profiles (e.g., CMC matrix) to in vivo AUC0-24 enhancement (e.g., 357.93% bioavailability) .

Q. Methodological Guidelines

- Sample Preparation : Use acetonitrile for protein precipitation to minimize TG degradation during extraction .

- Method Validation : Follow ICH guidelines for linearity, precision, and stability testing, including freeze-thaw cycles .

- Data Reporting : Present pharmacokinetic parameters as mean ± SD with 90% confidence intervals for bioequivalence claims .

Properties

IUPAC Name |

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJNMKKMGIAGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236291 | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87344-06-7 | |

| Record name | Amtolmetin guacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amtolmetin guacil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMTOLMETIN GUACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.